2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetic acid
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Description
2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C13H12N2O4 and its molecular weight is 260.249. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
Chemical Synthesis and Modification The compound 2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetic acid and its derivatives have been utilized extensively in the synthesis of various chemical compounds. For instance, derivatives like 2-[2-(substituted benzylidene) hydrazinyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile have been synthesized by refluxing with different substituted aromatic aldehydes, indicating the compound's utility in chemical synthesis and modification (Shaquiquzzaman et al., 2012). Similarly, various amides and 1-acylpyrazole derivatives were synthesized upon interaction with various amines and with pyrazole, showcasing the compound's role in the acylation process (Arutjunyan et al., 2013).
Catalytic Applications
Catalysis in Synthesis The compound has been identified as a catalyst in synthesizing complex organic compounds. For instance, 1-(carboxymethyl)pyridinium iodide, a derivative, has been used as a reusable catalyst for the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, indicating its potential as a catalyst in organic synthesis processes (Moosavi‐Zare et al., 2016).
Analytical Applications
Biotransformations and Determination of Configuration The compound has been investigated for its role in biotransformations and determination of the absolute configuration of isomers. Racemic 2-butyryloxy-2-(ethoxyphenylphosphinyl)acetic acid was synthesized and hydrolyzed using bacterial species as biocatalysts, demonstrating its utility in stereoselective biotransformations and isomer configuration determination (Majewska, 2015).
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-(6-oxo-1H-pyridazin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-19-9-4-2-8(3-5-9)12(13(17)18)10-6-7-11(16)15-14-10/h2-7,12H,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYJLLXSEYALQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=NNC(=O)C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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